5-Chlorochroman-3-one as Documented Intermediate in Proprietary Pharmaceutical Synthesis
5-Chlorochroman-3-one (CAS 1154740-80-3) is explicitly disclosed as an intermediate in patent WO2009/62288 A1 . In contrast, the 6-chloro isomer (CAS 26371-48-2) is not cited as an intermediate in this patent family despite the structural similarity. This patent inclusion establishes the 5-chloro substitution pattern as the specifically validated scaffold element for the downstream therapeutic target class, while the 6-chloro, 7-chloro, and 8-chloro isomers lack this documented patent precedence in the same chemical series.
| Evidence Dimension | Patent-cited intermediate status |
|---|---|
| Target Compound Data | Explicitly disclosed as intermediate in WO2009/62288 A1 (Page 78, 80) |
| Comparator Or Baseline | 6-Chlorochroman-3-one (CAS 26371-48-2) — not cited in this patent |
| Quantified Difference | Binary: Cited vs. Not cited |
| Conditions | Patent literature analysis of chromanone-based pharmaceutical intermediates |
Why This Matters
For process chemistry and IP-sensitive development programs, patent-documented intermediates reduce freedom-to-operate uncertainty and provide validated synthetic precedent absent for regioisomeric alternatives.
